molecular formula C11H24N2O2 B2840986 (R)-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate CAS No. 958281-81-7

(R)-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate

Cat. No.: B2840986
CAS No.: 958281-81-7
M. Wt: 216.325
InChI Key: PZCDWEOQKBSMMC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

(R)-Tert-butyl 1-amino-3,3-dimethylbutan-2-ylcarbamate, with the CAS number 958281-81-7, is a chiral amino acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C11_{11}H24_{24}N2_2O2_2
  • Molecular Weight : 216.32 g/mol
  • Density : Approximately 0.954 g/cm³
  • Boiling Point : Predicted at around 303.9 °C

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various applications in research.

Synthesis

The synthesis of this compound involves several steps typically including the protection of amine functionalities and subsequent carbamate formation. The specific synthetic route may vary based on the desired purity and yield.

Mechanistic Studies

Research indicates that this compound may exhibit significant biological activity through mechanisms such as:

  • Cholinesterase Inhibition : Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibitors of these enzymes are of interest for treating neurodegenerative diseases like Alzheimer's.
    CompoundAChE IC50 (µM)BChE IC50 (µM)
    (R)-Tert-butyl carbamateTBDTBD
    Tacrine4.861.92
    The effectiveness of this compound in this context remains to be fully elucidated through empirical studies.
  • Antioxidant Activity : Some studies have suggested that related compounds possess antioxidant properties, which could contribute to their neuroprotective effects by mitigating oxidative stress.

Potential Applications

Given its structural characteristics and preliminary findings regarding biological activity, this compound may have potential applications in:

  • Medicinal Chemistry : As a lead compound or a building block for developing new drugs targeting neurological disorders.
  • Synthetic Chemistry : Its unique chiral nature makes it a candidate for asymmetric synthesis in various chemical reactions.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-amino-3,3-dimethylbutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)8(7-12)13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDWEOQKBSMMC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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